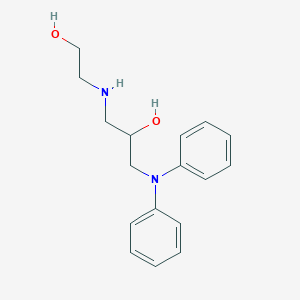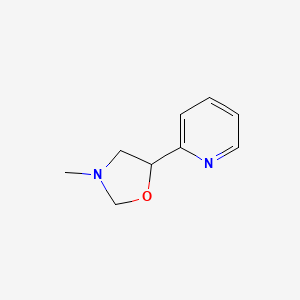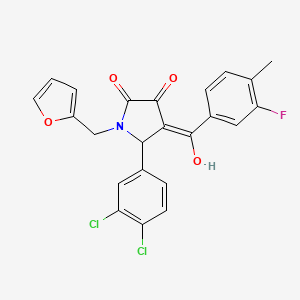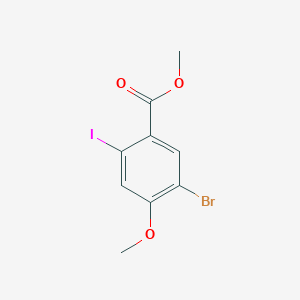
Methyl 5-bromo-2-iodo-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H8BrIO3 It is a derivative of benzoic acid, featuring bromine, iodine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-iodo-4-methoxybenzoate typically involves the bromination and iodination of a methoxybenzoate precursor. One common method includes the following steps:
Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromo-4-methoxybenzoic acid.
Esterification: The brominated product is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form Methyl 5-bromo-4-methoxybenzoate.
Iodination: Finally, the ester is iodinated using iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-iodo-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the ester can be reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like triethylamine (Et3N) in organic solvents.
Major Products
Substitution: Products with different functional groups replacing the bromine or iodine atoms.
Oxidation: Products like 5-bromo-2-iodo-4-methoxybenzoic acid.
Reduction: Products like 5-bromo-2-iodo-4-methoxybenzyl alcohol.
Coupling: Complex organic molecules with extended aromatic systems.
Scientific Research Applications
Methyl 5-bromo-2-iodo-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-iodo-4-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-iodo-2-methoxybenzoate
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 3-amino-4-methoxybenzoate
Uniqueness
Methyl 5-bromo-2-iodo-4-methoxybenzoate is unique due to the presence of both bromine and iodine atoms on the aromatic ring, which can significantly influence its reactivity and interactions compared to similar compounds with only one halogen substituent. This dual halogenation can enhance its utility in various synthetic applications and potentially lead to novel biological activities.
Properties
Molecular Formula |
C9H8BrIO3 |
|---|---|
Molecular Weight |
370.97 g/mol |
IUPAC Name |
methyl 5-bromo-2-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H8BrIO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
GGCWQWSRTRVRLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206055.png)
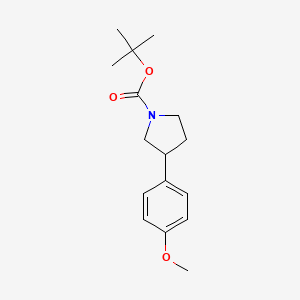
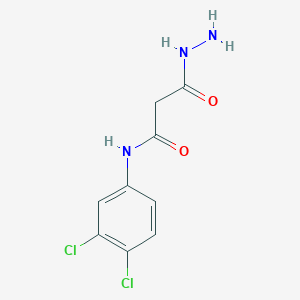
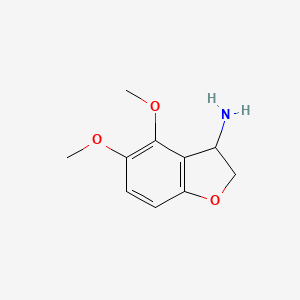

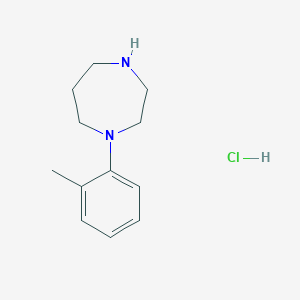
![tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B15206117.png)
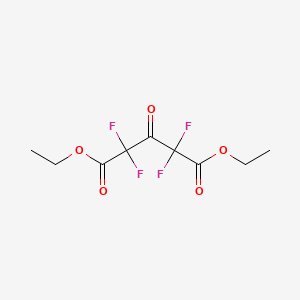
![Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B15206128.png)

![(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B15206145.png)
